3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid
Description
3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid (CAS: 64986-86-3) is a bile acid derivative characterized by hydroxylation at the 3α-position and formyloxy groups at the 7α- and 12α-positions on the steroidal backbone . This compound belongs to the cholanoic acid family, which includes bile acids critical for lipid digestion and metabolic regulation. The presence of formyloxy groups distinguishes it from naturally occurring bile acids, which typically feature hydroxyl or keto substituents.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKGJCRYZHTYJF-HZAMXZRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC=O)OC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448634 | |
| Record name | 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64986-86-3 | |
| Record name | 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with cholic acid or its derivatives due to their structural similarity to the target molecule. Key steps involve:
- Selective protection of hydroxyl groups.
- Introduction of formyloxy groups at the 7a and 12a positions.
- Oxidation or modification at the 24-position to introduce the carboxylic acid functionality.
- Purification by chromatographic methods.
Protection and Functionalization of Hydroxyl Groups
The 3a-hydroxy group is generally left free or selectively protected depending on the synthetic route, while the 7a and 12a hydroxyl groups are converted into formyloxy esters.
- Acetylation or formylation of the 7a and 12a hydroxyls is performed using formic acid derivatives or formylation reagents under controlled conditions.
- Protection strategies often involve acetylation followed by substitution with formyl groups to achieve the diformyloxy pattern.
Synthesis of 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic Acid
A representative synthetic sequence based on literature includes:
| Step | Reaction/Procedure | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting with cholic acid methyl ester | Methylation of carboxyl group | Methyl cholate derivative |
| 2 | Selective acetylation of 3a and 7a hydroxyls | Acetic anhydride, pyridine | Diacetylated intermediate |
| 3 | Activation of 12a hydroxyl | Methanesulfonyl chloride (mesylation) | Mesylate intermediate |
| 4 | Nametkin rearrangement | Sodium acetate, acetic acid, heat (100 °C) | Unsaturated bile acid intermediates |
| 5 | Catalytic hydrogenation | Pd/C, H2 | Saturated bile acid derivatives |
| 6 | Formylation of 7a and 12a hydroxyls | Formic acid derivatives or formyl chloride | Diformyloxy substitution |
| 7 | Hydrolysis of methyl ester | Basic or acidic hydrolysis | Free acid form: this compound |
This sequence is adapted from methodologies involving similar bile acid derivatives and formylation reactions reported in peer-reviewed studies.
Key Research Findings and Optimization
- Nametkin rearrangement is a crucial step to introduce unsaturation and rearrange the steroid skeleton to facilitate further functionalization.
- Selective acetylation and mesylation allow for regioselective substitution at the 7a and 12a positions, enabling formylation without affecting the 3a-hydroxy group.
- Catalytic hydrogenation is optimized to avoid over-reduction or incomplete saturation, which can affect yield and purity.
- Formylation conditions are carefully controlled to avoid hydrolysis or side reactions, typically using mild formylating agents under anhydrous conditions.
- Purification is commonly performed by flash chromatography using silica gel with solvent systems such as chloroform/methanol/ammonia mixtures to separate closely related intermediates.
Analytical and Purification Techniques
- Chromatography: Flash column chromatography on silica gel is standard for purification of intermediates and final products.
- Spectroscopy: Characterization by $$ ^1H $$ NMR, IR spectroscopy, and melting point determination confirms the presence of formyloxy groups and the cholan backbone integrity.
- Crystallography: Single-crystal X-ray diffraction has been employed for structural confirmation of intermediates and final compounds in some studies.
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl ester formation | Methanol, acid catalyst | ~90 | Starting material preparation |
| 2 | Selective acetylation | Acetic anhydride, pyridine | 85-90 | Protects 3a and 7a OH groups |
| 3 | Mesylation of 12a OH | Methanesulfonyl chloride, base | 80-85 | Activates 12a position |
| 4 | Nametkin rearrangement | Sodium acetate, acetic acid, 100 °C | 80-86 | Forms unsaturated intermediates |
| 5 | Catalytic hydrogenation | Pd/C, H2 gas | 75-85 | Saturates double bonds |
| 6 | Formylation of 7a and 12a OH | Formyl chloride or formic acid derivatives | 65-75 | Introduces formyloxy groups |
| 7 | Hydrolysis to acid | NaOH or acid hydrolysis | 70-80 | Final deprotection to acid form |
Scientific Research Applications
3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for potential therapeutic applications in treating bile acid-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The formyl groups may also influence its binding affinity and specificity for these molecular targets .
Comparison with Similar Compounds
Structural Features
The structural diversity among bile acid derivatives arises from variations in hydroxylation patterns, oxidation states, and substituent groups. Below is a comparative analysis:
Occurrence and Species Specificity
- Human: Novel C4-hydroxylated bile acids (3α,4β,7α-trihydroxy-) identified in fetal bile .
- Marsupials : Vulpecholic acid (1α-hydroxylated) is unique to Trichosurus vulpecula .
- Birds: Shoebill storks and herons produce 16α-hydroxychenodeoxycholic acid, a phylogenetically significant bile acid .
Research Implications and Challenges
- Nomenclature Conflicts: Isodeoxycholic acid terminology overlaps for 3β,12α- and 7α,12α-dihydroxy variants, necessitating precise structural clarification .
- Synthetic Modifications : Formyloxy and acyloxy derivatives (e.g., ) offer tunable properties for drug design but require stability studies.
- Biological Roles : Hydroxylation at atypical positions (e.g., C1, C4, C6) suggests evolutionary adaptations or detoxification mechanisms .
Biological Activity
3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid, with the CAS number 64986-86-3, is a bile acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and formyl groups that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C26H40O7, with a molecular weight of approximately 464.59 g/mol. Its structural features include:
- Hydroxyl Groups : Contributing to its solubility and reactivity.
- Formyl Groups : Potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H40O7 |
| Molecular Weight | 464.59 g/mol |
| CAS Number | 64986-86-3 |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that bile acids can possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
- Cholesterol Metabolism : As a bile acid derivative, it may play a role in cholesterol homeostasis and lipid metabolism.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of bile acid derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
A clinical trial investigated the anti-inflammatory effects of bile acids in patients with inflammatory bowel disease (IBD). Participants receiving treatments containing bile acid derivatives showed improved clinical outcomes and reduced inflammatory markers .
Research Findings
Recent studies have focused on the pharmacological potential of bile acid derivatives, including this compound. Key findings include:
- In vitro studies demonstrating its ability to modulate immune responses.
- Animal models indicating potential benefits in metabolic disorders related to cholesterol and lipid metabolism.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In vitro | Antimicrobial activity against Gram-positive bacteria |
| Clinical Trial | Improved outcomes in IBD patients |
| Animal Model | Benefits in cholesterol metabolism |
Q & A
Basic Research Questions
Q. What methodologies are recommended for structural elucidation of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for assigning stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl groups, while mass spectrometry (MS) confirms molecular weight. For example, intramolecular hydrogen bonding between hydroxyl and formyloxy groups can be inferred from IR absorption shifts . X-ray crystallography or computational modeling (e.g., heat of formation calculations) resolves spatial arrangements, as seen in studies on related cholane derivatives .
Q. What are standard synthetic protocols for preparing this compound?
- Answer : A two-step approach is common: (1) Selective esterification of hydroxyl groups using formyl chloride or anhydrides under controlled pH and temperature (e.g., 35°C for optimal regioselectivity) ; (2) Saponification of methyl esters using 2 M NaOH in methanol at 50°C, followed by acidification to isolate the free acid . Purity is monitored via HPLC with photodiode array detection, referencing pharmacopeial standards (USP/EP) .
Advanced Research Questions
Q. How can contradictions in hydroxyl group reactivity data be resolved during synthesis optimization?
- Answer : Kinetic studies (e.g., rate constant comparisons) reveal substituent effects. For instance, the 12α-hydroxyl group exhibits higher reactivity than 3α- or 7α-hydroxyls in esterification, as shown by relative rate ratios (e.g., 14.6× faster for 12α-hydroxy derivatives) . Contradictions may arise from solvent polarity or steric hindrance; computational modeling (e.g., molecular electrostatic potential maps) helps validate experimental trends .
Q. What strategies optimize regioselective formylation of hydroxyl groups in cholane derivatives?
- Answer : Regioselectivity is influenced by steric accessibility and hydrogen bonding. For 7α- and 12α-hydroxyls, bulky protecting groups (e.g., acetyl) shield adjacent positions. Temperature-controlled reactions (e.g., 35°C) minimize side reactions, while catalytic bases (e.g., pyridine) enhance formyloxy group stability . Advanced techniques like microwave-assisted synthesis may improve yield and selectivity .
Q. How do analytical methods address discrepancies in purity validation for regulatory compliance?
- Answer : Multi-modal validation is essential:
- HPLC-MS : Detects trace impurities (e.g., deacetylated byproducts) with a C18 column and acetonitrile/water gradient .
- NMR purity assays : Quantify residual solvents or unreacted intermediates using H NMR integration .
- Certified Reference Materials (CRMs) : Cross-validate against USP/EP standards to ensure method robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
